molecular formula C13H11F2NO B7847864 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine

3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine

Cat. No.: B7847864
M. Wt: 235.23 g/mol
InChI Key: GDJGVRWMTURJKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine is a chemical compound characterized by its unique structure, which includes a biphenyl core with two fluorine atoms and a methoxy group attached to the benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the biphenyl core is coupled with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which allows for better control over reaction conditions and improved scalability. This method also minimizes waste and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce the nitro group to an amine.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the biphenyl core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are used.

Major Products Formed:

  • Oxidation: Formation of biphenylquinones.

  • Reduction: Formation of diamines.

  • Substitution: Formation of halogenated biphenyls and methoxy-substituted biphenyls.

Scientific Research Applications

3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a fluorescent probe for imaging biological systems.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: It is used in the manufacture of advanced materials and polymers.

Mechanism of Action

The mechanism by which 3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3',4'-Difluoro-4-methoxy-[1,1'-biphenyl]-2-amine is unique due to its specific substitution pattern on the biphenyl core. Similar compounds include:

  • 3',4'-Dichloro-4-methoxy-[1,1'-biphenyl]-2-amine: Similar structure but with chlorine atoms instead of fluorine.

  • 4-Methoxy-[1,1'-biphenyl]-2-amine: Lacks the fluorine atoms.

  • 3',4'-Difluoro-[1,1'-biphenyl]-2-amine: Lacks the methoxy group.

These compounds differ in their electronic properties and reactivity, making this compound distinct in its applications and behavior.

Properties

IUPAC Name

2-(3,4-difluorophenyl)-5-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-17-9-3-4-10(13(16)7-9)8-2-5-11(14)12(15)6-8/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJGVRWMTURJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.